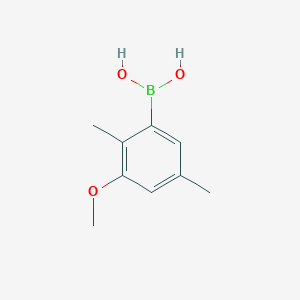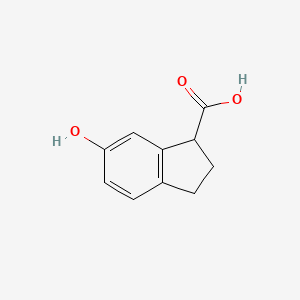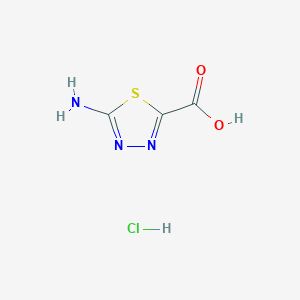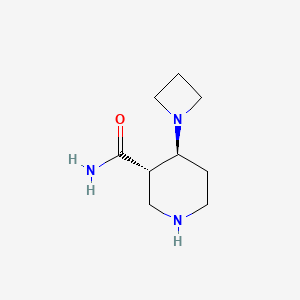![molecular formula C7H6ClN3O B11911128 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11911128.png)
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with lactones under solvent-free conditions, followed by cyclization to form the pyrazolopyridine core . Another approach includes the use of chiral-at-metal Rh(III) complexes to catalyze the asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis techniques. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can result in various functionalized derivatives, depending on the nucleophile used.
科学的研究の応用
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can result in the suppression of tumor growth and metastasis.
類似化合物との比較
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic framework and are also investigated for their potential as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds are structurally related and have shown promising activity against various biological targets.
Uniqueness
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. This compound’s ability to interact with multiple molecular targets and its potential for further functionalization make it a valuable scaffold for drug discovery and development.
特性
分子式 |
C7H6ClN3O |
|---|---|
分子量 |
183.59 g/mol |
IUPAC名 |
5-chloro-1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one |
InChI |
InChI=1S/C7H6ClN3O/c1-11-7-4(2-10-11)6(12)5(8)3-9-7/h2-3H,1H3,(H,9,12) |
InChIキー |
QATRIJQJWBXKQF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=N1)C(=O)C(=CN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)

![N-methylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11911073.png)



![5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione](/img/structure/B11911101.png)

![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B11911112.png)
![1-Methyl-6-(methylamino)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11911120.png)

